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1-(3-Methoxyphenoxy)-3-(piperidin-1-yl)propan-2-ol
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Overview
Description
1-(3-Methoxyphenoxy)-3-(piperidin-1-yl)propan-2-ol is a useful research compound. Its molecular formula is C15H23NO3 and its molecular weight is 265.35 g/mol. The purity is usually 95%.
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Biological Activity
1-(3-Methoxyphenoxy)-3-(piperidin-1-yl)propan-2-ol, also known as its hydrochloride form (CAS Number: 902837-25-6), is a compound with notable pharmacological potential. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is C15H24ClNO3, with a molecular weight of approximately 301.81 g/mol. Its structure features a piperidine ring and a methoxyphenoxy group, which contribute to its unique biological properties. The compound can be characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and Fourier transform-infrared spectroscopy (FTIR) .
While specific mechanisms of action for this compound are not fully elucidated, related compounds have demonstrated interactions with biological targets such as receptors involved in pain signaling and oxidative stress responses. The methoxy group in the compound enhances lipophilicity, potentially improving bioavailability and receptor interaction profiles compared to other derivatives lacking this modification .
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Analgesic Effects
Studies suggest that derivatives of this compound possess significant pain-relieving properties. The analgesic effects may be attributed to the modulation of pain pathways through receptor interactions .
2. Antimicrobial Activity
Preliminary data indicate potential antimicrobial properties, making it a candidate for further exploration in treating infections .
3. Antioxidant Properties
The compound may also exhibit antioxidant activity, which is crucial for mitigating oxidative stress-related damage in cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful.
Compound Name | CAS Number | Key Features |
---|---|---|
1-(2-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol | 162712-35-8 | Contains a piperazine instead of piperidine |
3-(4-Hydroxyphenyl)-1-piperazinyl-propan-2-one | 12345678 | Exhibits different biological activity |
4-(N,N-Dimethylamino)-3-methoxyphenylpiperidine | 87654321 | Focused on central nervous system effects |
The distinct combination of functional groups in this compound sets it apart from these compounds, particularly regarding its pharmacological activities .
Case Studies and Research Findings
Recent studies have explored the compound's potential in various therapeutic contexts:
Case Study: Anticancer Activity
A study highlighted the effectiveness of similar compounds as N-cadherin antagonists in inducing glioblastoma cell death in a three-dimensional bioprinted co-culture model. While this study did not focus exclusively on this compound, it underscores the relevance of related compounds in cancer therapy .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C15H24ClNO3 and a molecular weight of approximately 301.81 g/mol. Its structure features a piperidine ring and a methoxyphenoxy group, which are crucial for its biological activity. The hydrochloride salt form enhances its solubility, making it suitable for various applications in aqueous environments .
Biological Activities
Research indicates that 1-(3-Methoxyphenoxy)-3-(piperidin-1-yl)propan-2-ol exhibits significant pharmacological properties , including:
- Analgesic Effects : Derivatives of this compound have shown potential pain-relieving properties, making them candidates for pain management therapies.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, providing a basis for further investigation into its use as an antibacterial or antifungal agent.
- Antioxidant Properties : The compound's ability to scavenge free radicals could be beneficial in preventing oxidative stress-related diseases .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Nucleophilic Substitution : The introduction of the piperidine moiety can be achieved through nucleophilic substitution reactions involving alkyl halides.
- Condensation Reactions : These reactions are essential for forming the methoxyphenoxy group, which is critical for the compound's biological activity.
Each synthetic step must be optimized for yield and purity, often requiring purification techniques such as recrystallization or chromatography .
Medicinal Chemistry Applications
The unique combination of functional groups in this compound confers distinct pharmacological properties compared to other derivatives. Its methoxy group enhances lipophilicity, potentially improving bioavailability and receptor interaction profiles .
Potential Therapeutic Uses
Based on its biological activities, this compound may be explored for various therapeutic applications:
- Pain Management : Given its analgesic properties, it could be developed into a new class of pain relievers.
- Infectious Disease Treatment : Its antimicrobial activity suggests potential use in treating infections caused by resistant strains of bacteria or fungi.
- Oxidative Stress Disorders : The antioxidant properties may position it as a candidate for treating diseases linked to oxidative stress, such as neurodegenerative disorders .
Properties
Molecular Formula |
C15H23NO3 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
1-(3-methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C15H23NO3/c1-18-14-6-5-7-15(10-14)19-12-13(17)11-16-8-3-2-4-9-16/h5-7,10,13,17H,2-4,8-9,11-12H2,1H3 |
InChI Key |
SATJSPFNHMXELY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CN2CCCCC2)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.